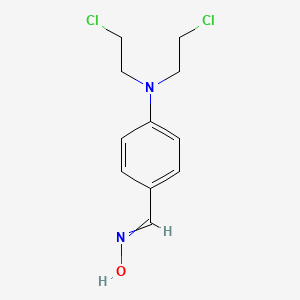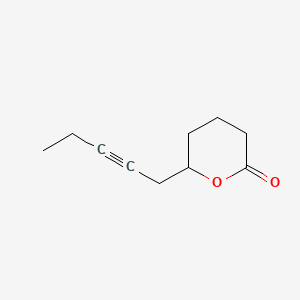
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid is an organic compound characterized by a seven-membered ring structure with three conjugated double bonds and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by subsequent functionalization steps . Another method includes the pyrolysis of the adduct formed between cyclohexene and dichlorocarbene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to participate in specific reactions that are crucial for its biological and chemical effects.
Comparison with Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but without the carboxylic acid group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Sesquifulvalene: Composed of linked cyclopentadiene and cycloheptatriene rings.
Uniqueness: 4-Methylcyclohepta-1,3,6-triene-1-carboxylic acid is unique due to the presence of the carboxylic acid functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for additional synthetic modifications and interactions in biological systems.
Properties
CAS No. |
21297-56-3 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-methylcyclohepta-1,3,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c1-7-3-2-4-8(6-5-7)9(10)11/h2,4-6H,3H2,1H3,(H,10,11) |
InChI Key |
FITDIVULGGFZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)


![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)



![3-Methyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14698655.png)
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)



